molecular formula C17H26N2O2 B4551914 N-[3-(1-azepanyl)propyl]-4-methoxybenzamide

N-[3-(1-azepanyl)propyl]-4-methoxybenzamide

Cat. No.: B4551914
M. Wt: 290.4 g/mol
InChI Key: RCOYFHPYGKDDCJ-UHFFFAOYSA-N
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Description

N-[3-(1-azepanyl)propyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.199428076 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

The synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, such as derivatives of 3-methoxybenzamide, have shown significant antibacterial activity, especially against staphylococcal compounds. These studies have led to the identification of compounds with improved pharmaceutical properties, highlighting the potential of these compounds in developing new antibacterial agents (Haydon et al., 2010).

Antiviral Activities

Research into N-phenylbenzamide derivatives has identified compounds with promising anti-enterovirus 71 (EV 71) activities. Among these, certain derivatives were active against the EV 71 strains at low micromolar concentrations, indicating their potential as lead compounds for the development of anti-EV 71 drugs (Ji et al., 2013).

Chemodivergent Annulations

The Rh(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation present a novel methodology in organic synthesis. This process highlights the versatility of N-methoxybenzamides in selective formation of valuable chemical structures, demonstrating their utility in synthetic chemistry (Xu et al., 2018).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, through single crystal X-ray diffraction and DFT calculations, provide insights into the intermolecular interactions and the influence of crystal packing and dimerization on molecular geometry. This research is crucial for understanding the physicochemical properties of these compounds and their implications in drug design (Karabulut et al., 2014).

Optimization for Antibacterial Properties

Further optimization of 3-methoxybenzamide derivatives has led to the identification of compounds with superior in vitro potency and drug-like properties. One such advanced lead compound demonstrated potent antibacterial activity against a range of staphylococcal species, including drug-resistant strains, and showed promising in vivo efficacy in a murine model of systemic S. aureus infection. This underscores the potential of these compounds as a basis for developing new antibacterial drugs (Stokes et al., 2012).

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-21-16-9-7-15(8-10-16)17(20)18-11-6-14-19-12-4-2-3-5-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOYFHPYGKDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.